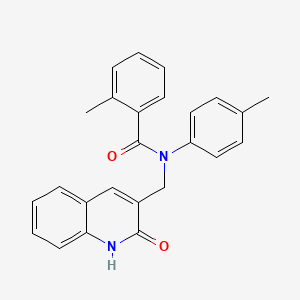
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMA-1, and its chemical structure is C24H21N2O2.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the inhibition of specific enzymes and pathways that are involved in the progression of cancer and neurodegenerative diseases. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It also inhibits the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain, leading to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels (angiogenesis) that supply nutrients and oxygen to tumors. This compound also exhibits neuroprotective effects by preventing the aggregation of amyloid beta peptides and reducing oxidative stress in the brain.
実験室実験の利点と制限
The advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in lab experiments include its potent anti-cancer and neuroprotective activity, its ability to induce apoptosis, and its low toxicity. However, its limitations include its low solubility in water, which may affect its bioavailability and its potential side effects in vivo.
将来の方向性
Future research on N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide should focus on its potential applications in the treatment of other diseases, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Further studies should also investigate the optimal dosage and administration of this compound and its potential side effects in vivo. Additionally, research should explore the development of novel derivatives of this compound with improved solubility and bioavailability.
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer research and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations should be further investigated to fully understand its potential in scientific research.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the reaction between 2-methylbenzoic acid, 2-aminotoluene, and 2-hydroxy-3-formylquinoline. This reaction is carried out in the presence of a catalyst and solvent under specific conditions to yield the desired compound.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-11-13-21(14-12-17)27(25(29)22-9-5-3-7-18(22)2)16-20-15-19-8-4-6-10-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQATGLPLWRXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)
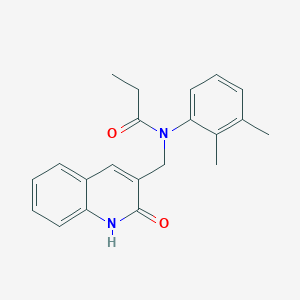
![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)
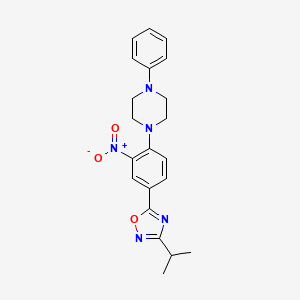
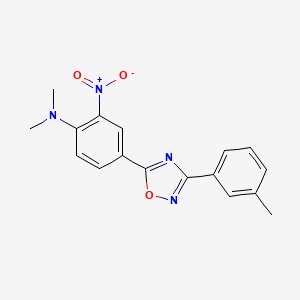

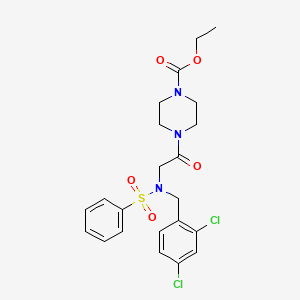


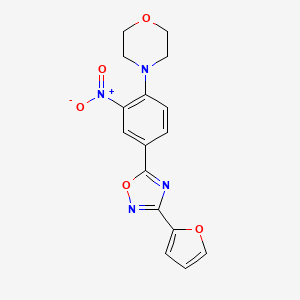
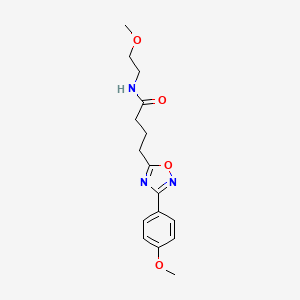
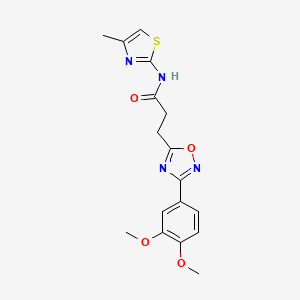
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)
